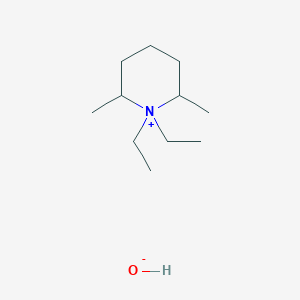
N,N-Diethyl-cis-2,6-dimethylpiperidium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-cis-2,6-dimethylpiperidium hydroxide: is a chemical compound with the molecular formula C11H25NO. It is known for its unique structure, which includes a piperidine ring substituted with diethyl and dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-cis-2,6-dimethylpiperidium hydroxide typically involves the reaction of 2,6-dimethylpiperidine with diethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, including distillation and recrystallization, to obtain the pure compound .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-cis-2,6-dimethylpiperidium hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxide group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, thiols; reactions are conducted under mild to moderate temperatures
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Substituted piperidinium derivatives
Scientific Research Applications
N,N-Diethyl-cis-2,6-dimethylpiperidium hydroxide has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of advanced materials, such as zeolites and other catalytic materials
Mechanism of Action
The mechanism of action of N,N-Diethyl-cis-2,6-dimethylpiperidium hydroxide involves its interaction with specific molecular targets. In catalysis, the compound acts as a base, facilitating various chemical transformations by deprotonating substrates. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific biochemical outcomes .
Comparison with Similar Compounds
N,N-Diethyl-2,6-dimethylpiperidinium iodide: Similar structure but with an iodide counterion.
N,N-Diethyl-2,6-dimethylpiperidinium chloride: Similar structure but with a chloride counterion.
N,N-Diethyl-2,6-dimethylpiperidinium bromide: Similar structure but with a bromide counterion
Uniqueness: N,N-Diethyl-cis-2,6-dimethylpiperidium hydroxide is unique due to its hydroxide group, which imparts distinct chemical reactivity and solubility properties. This makes it particularly useful in catalytic applications and as a precursor for the synthesis of other functionalized piperidinium compounds .
Properties
Molecular Formula |
C11H25NO |
|---|---|
Molecular Weight |
187.32 g/mol |
IUPAC Name |
1,1-diethyl-2,6-dimethylpiperidin-1-ium;hydroxide |
InChI |
InChI=1S/C11H24N.H2O/c1-5-12(6-2)10(3)8-7-9-11(12)4;/h10-11H,5-9H2,1-4H3;1H2/q+1;/p-1 |
InChI Key |
YITHLEHDZCSGKF-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(C(CCCC1C)C)CC.[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















